1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione
Description
1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione is an N-substituted indoline-2,3-dione derivative characterized by a 2,4-dichlorophenoxy ethyl group attached to the nitrogen atom of the isatin core. These derivatives are synthesized via alkylation or condensation reactions, often targeting biological activities (e.g., antimicrobial, acetylcholinesterase inhibition) or physicochemical applications (e.g., corrosion inhibition) [[1]–[10]]. The 2,4-dichlorophenoxy ethyl substituent likely confers distinct electronic and steric properties compared to other N-substituted derivatives, influencing solubility, reactivity, and bioactivity.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(12(18)9-10)22-8-7-19-13-4-2-1-3-11(13)15(20)16(19)21/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODXXIMNTZBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-(2,4-dichlorophenoxy)ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can lead to a variety of substituted indole compounds .
Scientific Research Applications
1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced intermolecular interactions. For example, 1-(2,6-dichlorophenyl)indolin-2-one has a higher melting point (121–123°C) compared to methyl-substituted analogs (140–146°C) .
- Heterocyclic substituents (e.g., morpholinoethyl) improve solubility in polar solvents, as seen in the high yield (83%) of 1-(2-morpholinoethyl)indoline-2,3-dione .
- Alkyl chain length influences corrosion inhibition efficiency. For instance, 5-chloro-1-octylindoline-2,3-dione (TZCOI) shows superior inhibition in acidic media compared to shorter-chain analogs .
Antimicrobial and Antituberculosis Activity
Acetylcholinesterase Inhibition
Corrosion Inhibition
- Chloroalkyl derivatives (e.g., TZCDI) achieve >80% inhibition efficiency in 1.0 M HCl, attributed to adsorption via lone electron pairs on nitrogen and oxygen atoms .
Structure-Activity Relationships (SAR)
- Chlorine substituents : Enhance corrosion inhibition and antimicrobial activity via electron-withdrawing effects and hydrophobic interactions .
- Morpholinoethyl groups: Improve solubility and bioavailability, making them favorable for drug design .
- Phenoxyethyl vs. Benzyl: The ether linkage in phenoxyethyl derivatives may increase flexibility and metabolic stability compared to rigid benzyl groups .
Biological Activity
1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione is an indole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including oncology, antimicrobial research, and anti-inflammatory applications. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Indole derivatives are known for their broad spectrum of biological activities. Specifically, this compound has been studied for the following activities:
- Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrates activity against a range of bacteria and fungi.
- Anti-inflammatory : Potentially inhibits the COX-2 enzyme, leading to reduced inflammation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar to 2-(2,4-dichlorophenoxy)acetic acid, this compound may inhibit the COX-2 enzyme, affecting the arachidonic acid pathway and reducing prostaglandin synthesis.
- Binding Interactions : The compound likely interacts with various biomolecules through high-affinity binding, influencing protein function and gene expression.
- Antioxidant Activity : Indole derivatives are also recognized for their antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against different cancer cell lines. For instance:
- In vitro studies indicated that the compound led to a reduction in cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has demonstrated notable antibacterial and antifungal activities:
- A study reported that derivatives of indole exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values lower than those of standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The potential anti-inflammatory properties were assessed through various assays. The inhibition of COX-2 activity was confirmed in studies where the compound reduced inflammatory markers in cellular models.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
